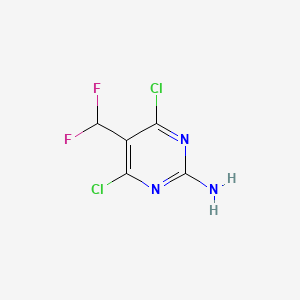

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-phenyl-4,6-dihydroxypyrimidine with chlorinating agents in the presence of a solvent like o-dichlorobenzene and a catalyst such as dimethyl-formamide .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, enhancing the compound’s biological activity.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its pharmacological effects.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives with enhanced biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anti-inflammatory Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that certain analogs can inhibit COX-2 activity effectively, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Potential : Pyrimidine derivatives have been explored for their role in targeting cancer pathways. For instance, compounds similar to 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine have been studied for their ability to modulate the mechanistic target of rapamycin (mTOR) pathway, which is crucial in cancer progression .

- Antiviral Properties : There is ongoing research into the antiviral applications of pyrimidine derivatives, particularly in the context of RNA viruses where they may act as inhibitors .

Agricultural Applications

- Pesticide Development : The compound serves as an important intermediate for synthesizing crop protection agents. Its structural properties allow it to act effectively against a range of pests and diseases affecting crops .

- Herbicides : Due to its reactivity with various biological targets in plants, this compound is being investigated for use in developing herbicides that can selectively target weed species without harming crops.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

4,6-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Known for its use in agrochemicals.

Uniqueness: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for various applications .

Activité Biologique

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2F2N2, with a molecular weight of approximately 236.03 g/mol. Its structure features two chlorine atoms at the 4 and 6 positions and a difluoromethyl group at the 5 position of the pyrimidine ring.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, can inhibit viral replication. In vitro studies have shown that similar compounds effectively target various viruses, including members of the Herpes and Poxvirus families . The mechanism often involves interference with viral RNA synthesis or replication processes.

Antibacterial and Antifungal Properties

Pyrimidines are known for their antibacterial and antifungal activities. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting nucleic acid synthesis or protein function . The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of these compounds.

Anti-inflammatory Effects

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties. For instance, compounds with structural similarities to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . The IC50 values for COX inhibition in related compounds range from 0.04 to 0.04 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Chlorination : The presence of chlorine atoms enhances the reactivity and interaction with biological targets.

- Difluoromethyl Group : This group increases lipophilicity and may improve cellular uptake.

A preliminary SAR analysis suggests that electron-withdrawing groups at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in this class exhibit favorable absorption profiles. For example, oral bioavailability studies have shown promising results with sufficient plasma stability and low toxicity in animal models . The clearance rates observed suggest potential for effective dosing regimens in clinical applications.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives in treating various conditions:

- Antiviral Efficacy : A study demonstrated that a related compound significantly reduced viral load in an influenza mouse model, confirming its direct effect on viral replication .

- Anti-inflammatory Activity : In vivo models showed that certain derivatives led to significant reductions in inflammation markers compared to controls .

Propriétés

IUPAC Name |

4,6-dichloro-5-(difluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2F2N3/c6-2-1(4(8)9)3(7)12-5(10)11-2/h4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMPMWQLKWRPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.